

A Comparative Guide to the Structural Basis of Lectin-Mannose Derivative Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *methyl beta-D-mannopyranoside*

Cat. No.: B1638062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of various lectins to D-mannose and its derivatives, supported by experimental data. Detailed methodologies for key analytical techniques are presented to facilitate the design and execution of related experiments. Understanding the nuanced specificities of these interactions is crucial for fields ranging from immunology and microbiology to the development of novel therapeutics.

Quantitative Binding Affinity of Mannose Derivatives to Various Lectins

The interaction between lectins and mannose derivatives is a key area of study, with the binding affinity varying significantly depending on the specific lectin and the structure of the mannose derivative. The dissociation constant (K_d) is a common metric used to quantify this affinity, where a lower K_d value indicates a higher binding affinity. The following tables summarize the K_d values for several lectins with D-mannose and its derivatives, as determined by various biophysical techniques.

Lectin	Ligand	Dissociation Constant (Kd)	Technique
From Human Receptors			
DC-SIGN (CD209)	D-Mannose	3.5 mM	Not specified
Langerin (CD207)	D-Mannose	2.8 mM	Not specified
Mannose Receptor (CD206)	D-Mannose	0.7 mM	Not specified
Surfactant Protein A (SP-A)	D-Mannose	2.5 mM	Not specified
Surfactant Protein D (SP-D)	D-Mannose	1.9 mM	Not specified
Mannose-Binding Lectin (MBL)	D-Mannose	2.1 mM	Not specified
From Pathogens			
LecB (Pseudomonas aeruginosa)	D-Mannose	1.1 μ M	Not specified
BC			

- To cite this document: BenchChem. [A Comparative Guide to the Structural Basis of Lectin-Mannose Derivative Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1638062#structural-comparison-of-lectin-binding-sites-for-different-mannose-derivatives\]](https://www.benchchem.com/product/b1638062#structural-comparison-of-lectin-binding-sites-for-different-mannose-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com